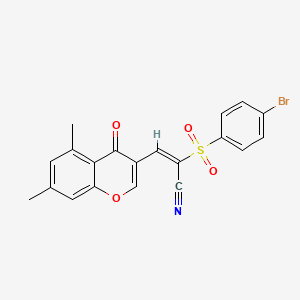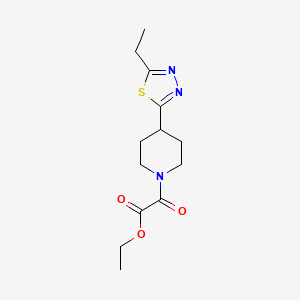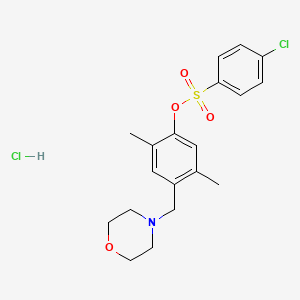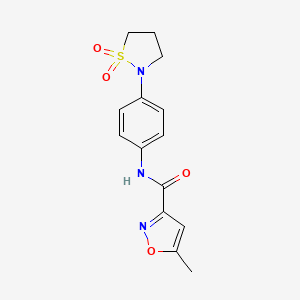![molecular formula C18H17F6N5O B2715557 N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide CAS No. 1024436-87-0](/img/structure/B2715557.png)
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea” is a compound that has been used extensively in the field of organic chemistry as an organocatalyst . It is known for its ability to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in transition states through explicit double hydrogen bonding .
Molecular Structure Analysis
The molecular structure of “N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea” is characterized by the presence of a (thio)urea motif and a 3,5-bis(trifluoromethyl)phenyl motif .Chemical Reactions Analysis
“N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea” is used extensively in promoting organic transformations . It plays a very important role in the development of H-bond organocatalysts .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 453.5 . The compound should be stored in a refrigerator .Scientific Research Applications
Protein Degrader Building Blocks
This compound is used as a building block in the creation of protein degraders . Protein degraders are a class of drugs that induce the degradation of specific proteins, offering a new approach to treat diseases that are caused by the dysregulation of specific proteins.
Electrophilic Scout Fragment
The compound is also known as an electrophilic scout fragment . Scout fragments are small molecules that can be used to explore the druggability of a protein target. They can help identify potential binding sites and provide insights into the chemical features that are important for binding.
Targetable Cysteine
The compound is a scout fragment for targetable cysteine . Cysteine is an amino acid that can form disulfide bonds, playing a crucial role in the structure and function of proteins. Targeting cysteine residues can be a strategy for drug discovery.
Organocatalysts in Organic Chemistry
The compound has a similar structure to N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, which is used extensively as an organocatalyst in organic chemistry . Organocatalysts are small organic molecules that can accelerate chemical reactions, offering advantages such as mild reaction conditions and high selectivity.
Activation of Substrates
The compound, similar to (thio)urea derivatives, has the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states . This property is useful in various chemical reactions, including those involved in the synthesis of complex organic molecules.
H-Bond Catalysts
The 3,5-bis(trifluoromethyl)phenyl motif of the compound is used ubiquitously in H-bond catalysts . H-bond catalysts are catalysts that use hydrogen bonding to stabilize transition states, enhancing the rate of chemical reactions.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F6N5O/c19-17(20,21)12-8-13(18(22,23)24)10-14(9-12)27-15(30)11-28-4-6-29(7-5-28)16-25-2-1-3-26-16/h1-3,8-10H,4-7,11H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWYKNKEMCEDFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F6N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorophenyl)-N-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbothioyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B2715474.png)
![(E)-N-(2-methoxyphenyl)-5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2715475.png)
![2,5-dichloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2715476.png)
![5-(2-ethyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-2-methoxy-N-(3-methylbutyl)benzenesulfonamide](/img/structure/B2715477.png)



![4-((2-oxo-2-phenylethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2715486.png)




![1-(benzo[d]thiazol-2-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)azetidine-3-carboxamide](/img/structure/B2715494.png)
